4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZDYOVYIHJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347736-74-6 | |

| Record name | 1347736-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, a critical electron-acceptor building block for advanced organic electronic materials. The narrative emphasizes the chemical rationale behind the synthetic strategy, ensuring both scientific rigor and practical applicability for researchers in materials science and drug development.

Strategic Importance: The Role of Fluorination in Benzothiadiazole-Based Materials

This compound (F-BTBr₂) is a pivotal monomer used in the synthesis of high-performance conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] The 2,1,3-benzothiadiazole (BT) core is a potent electron-accepting unit. The strategic introduction of a fluorine atom onto this core is a well-established method for fine-tuning the electronic properties of the resulting materials.

The high electronegativity of the fluorine atom serves to lower the energy level of the Highest Occupied Molecular Orbital (HOMO) of the polymer. This electronic modification is directly beneficial for OPV device performance, as it typically leads to an increased open-circuit voltage (Voc), a key parameter in determining the overall power conversion efficiency of a solar cell.[2] The dibromo-functionality at the 4- and 7-positions provides reactive sites for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the polymerization with various electron-donating co-monomers.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved via a two-step sequence starting from a commercially available precursor. The workflow is designed for robustness and scalability in a standard laboratory setting.

Figure 1: High-level synthetic workflow for the target molecule.

Part I: Synthesis of 5-Fluoro-2,1,3-benzothiadiazole

The foundational step is the construction of the fluorinated benzothiadiazole heterocyclic core. This is accomplished through a classic condensation reaction between an ortho-diamine and a sulfur source.

Rationale and Mechanistic Insight

The reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂) is a standard and efficient method for forming the 2,1,3-benzothiadiazole ring. The reaction proceeds via the formation of an intermediate N-sulfinylamine, which then undergoes intramolecular cyclization with the adjacent amino group, followed by elimination to yield the aromatic heterocycle. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 4-Fluoro-1,2-phenylenediamine | 126.13 | 5.00 g | 39.6 | 1.0 eq |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.3 mL | 142.7 | 3.6 eq |

| Pyridine | 79.10 | 9.6 mL | 118.9 | 3.0 eq |

| Toluene | - | 200 mL | - | Solvent |

Procedure:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-1,2-phenylenediamine (5.00 g, 39.6 mmol) and dry toluene (200 mL).

-

Stir the mixture at room temperature to obtain a clear solution.

-

Slowly add pyridine (9.6 mL, 118.9 mmol) to the solution.

-

Carefully add thionyl chloride (10.3 mL, 142.7 mmol) dropwise to the stirring solution over 15-20 minutes. The addition is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-fluoro-2,1,3-benzothiadiazole as a solid.

Part II: Synthesis of this compound

The second and final step is the regioselective dibromination of the fluorinated benzothiadiazole core. This electrophilic aromatic substitution is driven by a potent brominating agent activated by a strong acid.

Rationale for Reagent Selection

The benzothiadiazole ring is an electron-deficient system, making electrophilic substitution challenging. Therefore, a highly reactive electrophile is required. While elemental bromine (Br₂) in hydrobromic acid can be used, N-bromosuccinimide (NBS) in concentrated sulfuric acid offers a more convenient and less hazardous alternative.[3][4] The strong acid protonates NBS, generating a highly electrophilic bromine species (Br⁺), which is necessary to overcome the deactivation of the aromatic ring.[4] The substitution occurs preferentially at the electron-rich 4- and 7-positions, which are para to the nitrogen atoms of the thiadiazole ring.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, a key heterocyclic building block in the advancement of organic electronics. Intended for researchers, materials scientists, and professionals in drug development, this document delves into the core physicochemical properties, validated synthetic protocols, and critical applications of this versatile compound.

Introduction: The Strategic Importance of a Fluorinated Benzothiadiazole

This compound is a specialized aromatic heterocycle that has garnered significant attention as a monomer for the synthesis of high-performance conjugated polymers and small molecules.[1] Its structure is based on the electron-deficient 2,1,3-benzothiadiazole (BT) core, which is strategically functionalized with two bromine atoms and a fluorine atom.

The incorporation of these halogens serves a dual purpose. The bromine atoms at the 4 and 7 positions provide reactive sites for facile cross-coupling reactions, such as Suzuki and Stille couplings, enabling the extension of the π-conjugated system.[2] The electron-withdrawing fluorine atom, positioned on the benzene ring, modulates the electronic properties of the molecule. This strategic fluorination lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is a critical strategy for tuning the band gap and improving the electron affinity of resulting polymers.[3] Consequently, this compound is integral to the design of materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][3]

Core Physicochemical Properties

The precise physicochemical properties of this compound are fundamental to its handling, reactivity, and performance in material synthesis. These properties have been compiled from various high-purity suppliers and databases.

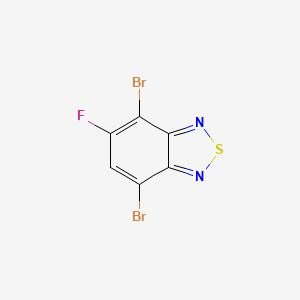

Below is the molecular structure of the compound, illustrating the arrangement of the constituent atoms.

Caption: Molecular Structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1347736-74-6 | [1][4][5] |

| Molecular Formula | C₆HBr₂FN₂S | [1][4][5] |

| Molecular Weight | 311.95 g/mol | [1][6] |

| Appearance | Light brown to gray solid; White to Orange to Green powder/crystal | [1][6][7] |

| Melting Point | 158-163 °C; 160-164 °C | [7][8] |

| Purity | >98.0% (GC); 99% (HPLC) | [1][6][8] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, THF, Toluene) | Inferred from use |

| Storage Conditions | Room temperature, dry environment | [1] |

| InChI Key | KVZDYOVYIHJETJ-UHFFFAOYSA-N | [8] |

| SMILES | BrC1=C(F)C=C(Br)C2=NSN=C21 | [8] |

Synthesis and Purification Protocol

The synthesis of 2,1,3-benzothiadiazole derivatives typically originates from the corresponding ortho-phenylenediamine precursors.[9] The following section outlines a representative, field-proven methodology for the synthesis and subsequent purification of this compound.

The causality behind this multi-step synthesis is crucial: starting with a commercially available, appropriately substituted aniline allows for controlled, high-yield reactions to build the final complex heterocyclic system. Each step is designed to produce an intermediate that is readily purified before proceeding, ensuring the final product's high purity.

Caption: Generalized Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol:

-

Objective: To synthesize this compound from a fluorinated ortho-phenylenediamine precursor. The general strategy involves the cyclization to form the benzothiadiazole core, followed by bromination.[9][10]

-

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂) or N-Sulfinylaniline

-

Pyridine (as catalyst/base)

-

Bromine (Br₂)

-

Hydrobromic acid (HBr)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica Gel for column chromatography

-

-

Procedure:

-

Synthesis of 5-Fluoro-2,1,3-benzothiadiazole:

-

In a fume hood, dissolve 4-Fluoro-1,2-phenylenediamine in an appropriate anhydrous solvent (e.g., toluene or DCM).

-

Slowly add a solution of thionyl chloride or N-sulfinylaniline dropwise at 0 °C. The reaction is exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, quench carefully with water, and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2,1,3-benzothiadiazole.

-

-

Dibromination:

-

Dissolve the crude 5-fluoro-2,1,3-benzothiadiazole in a mixture of hydrobromic acid.

-

Slowly add liquid bromine dropwise to the solution at room temperature. The bromine is highly corrosive and volatile; extreme caution is necessary.

-

Heat the reaction mixture and reflux for 12-24 hours. The progress should be monitored by GC-MS or TLC.

-

Upon completion, cool the mixture and pour it into an ice-water bath containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

-

Purification:

-

The crude solid is purified by column chromatography on silica gel, typically using a gradient of hexanes and dichloromethane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be employed to yield the final product as a crystalline solid.[1]

-

-

-

Self-Validation: The purity of the final product must be confirmed to be >98% by HPLC and NMR analysis before use in polymerization reactions, as trace impurities can severely impact device performance.

Characterization and Analytical Workflow

A rigorous analytical workflow is essential to validate the identity, structure, and purity of the synthesized this compound. Each technique provides a unique piece of structural evidence, and together they form a self-validating system of confirmation.

Caption: Standard Analytical Workflow for Compound Validation.

-

¹H and ¹⁹F NMR Spectroscopy: Proton NMR is used to confirm the presence and coupling of the single aromatic proton. Given the molecular structure, a singlet or a doublet (due to coupling with fluorine) is expected in the aromatic region. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. Spectral data should conform to the expected structure.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of 311.95 g/mol .[4] The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) provides definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks corresponding to the C-Br, C-F, and aromatic C=C and C-H stretching vibrations, as well as the unique vibrations of the benzothiadiazole ring system. The spectrum should conform to a reference structure.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound, which should exceed 98-99% for use in sensitive electronic applications.[8]

Applications in Organic Electronics

This compound is not an end-product but a critical intermediate. Its value lies in its role as an electron-deficient building block for creating donor-acceptor (D-A) conjugated polymers.

-

Organic Photovoltaics (OPVs): In OPV materials, the fluorinated BT unit serves as the 'acceptor' moiety. When copolymerized with an electron-rich 'donor' unit (like a thiophene or carbazole derivative), it creates a low band-gap polymer capable of absorbing a broad range of the solar spectrum.[1] The fluorine atom enhances the electron-accepting nature of the BT core, which can lead to higher open-circuit voltages in the final solar cell devices.[3]

-

Organic Light-Emitting Diodes (OLEDs): This building block is used to synthesize polymers that act as emissive or charge-transport layers in OLEDs. The strong electron-withdrawing character of the fluorinated BT core facilitates efficient electron injection and transport, contributing to improved device efficiency and stability.[1]

-

Fluorescent Probes and Sensors: The inherent fluorescence of the benzothiadiazole core, combined with its sensitivity to the chemical environment, makes its derivatives suitable for the design of advanced fluorescent probes and chemical sensors.[1][9]

References

- 1. This compound [myskinrecipes.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. ossila.com [ossila.com]

- 4. This compound | C6HBr2FN2S | CID 67515326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 1347736-74-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. This compound 99 HPLC 1347736-74-6 [sigmaaldrich.com]

- 9. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 10. ossila.com [ossila.com]

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole CAS number 1347736-74-6

An In-depth Technical Guide to 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (CAS: 1347736-74-6): A Fluorinated Building Block for Advanced Organic Electronics

Introduction

This compound is a specialized aromatic heterocycle that has emerged as a critical building block in the field of materials science, particularly for the synthesis of high-performance organic electronic materials.[1] Identified by its CAS number 1347736-74-6, this compound belongs to the family of benzothiadiazole (BT) derivatives, which are renowned for their inherent electron-accepting (acceptor) properties.[2][3]

The strategic incorporation of a fluorine atom onto the benzothiadiazole core significantly enhances its electron-deficient nature, a modification that has profound and beneficial impacts on the optoelectronic properties of polymers and small molecules derived from it.[4][5] This guide, intended for researchers, chemists, and material scientists, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in developing next-generation organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1]

Part 1: Physicochemical Properties and Characterization

This compound is typically supplied as a high-purity crystalline solid, appearing as a white to orange or green powder.[6] Its robust chemical structure, featuring two reactive bromine sites, makes it an ideal monomer for polymerization and functionalization through cross-coupling reactions.

Key Compound Data

| Property | Value | Reference(s) |

| CAS Number | 1347736-74-6 | [6][7][8] |

| Molecular Formula | C₆HBr₂FN₂S | [1][7][8] |

| Molecular Weight | 311.96 g/mol | [2][7] |

| Purity | ≥98% (GC) or ≥99% (HPLC) | [7] |

| Appearance | White to Orange to Green powder/crystal | [6][9] |

| Melting Point | 158-164 °C | [10] |

| IUPAC Name | This compound | [2][8] |

| SMILES | C1=C(C2=NSN=C2C(=C1F)Br)Br | [2][8] |

| InChI Key | KVZDYOVYIHJETJ-UHFFFAOYSA-N | [2][9] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available from various chemical suppliers and databases, which can be used to confirm the structure and purity of the material.[11][12] Due to its aromatic and halogenated nature, the compound should be handled in a well-ventilated area, and standard laboratory safety protocols should be observed. It is typically stored at room temperature in a dry environment.[1]

Part 2: The Strategic Role of Fluorination

The exceptional utility of this building block stems from the synergistic effects of the electron-deficient benzothiadiazole core and the highly electronegative fluorine substituent. This combination is a cornerstone of modern "molecular engineering" for tuning the performance of organic semiconductors.

Causality of Performance Enhancement:

-

Energy Level Depression: The primary role of the fluorine atom is to amplify the electron-withdrawing character of the benzothiadiazole unit. When this unit is incorporated into a donor-acceptor (D-A) copolymer, it significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The depression of the HOMO level is particularly crucial for OPV applications, as it directly leads to a higher open-circuit voltage (Voc), a key determinant of a solar cell's power conversion efficiency.

-

Improved Molecular Organization: Fluorination enhances intermolecular interactions and promotes better molecular packing and higher crystallinity in the solid state.[4][5] This improved order facilitates more efficient charge transport through the material, which is critical for boosting the performance of OFETs (higher charge carrier mobility) and OPVs (higher fill factor and short-circuit current).[13]

-

Intramolecular Charge Transfer (ICT): The strong electron-accepting nature of the fluorinated benzothiadiazole (FBT) unit enhances the intramolecular charge transfer when paired with an electron-donating unit in a copolymer, often leading to a reduction in the material's bandgap and a red-shift in its absorption spectrum.[5]

Part 3: Synthesis and Key Reactivity

The true synthetic value of this compound lies in the reactivity of its two bromine atoms, which serve as handles for constructing complex π-conjugated systems via palladium-catalyzed cross-coupling reactions.[14]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing conjugated polymers from di-brominated monomers like this one.[14][16]

Objective: To synthesize a donor-acceptor copolymer using this compound as the acceptor unit and a hypothetical bis(pinacolato)diboron-functionalized donor monomer.

Materials:

-

This compound (1.0 eq)

-

Donor-bis(boronic acid pinacol ester) monomer (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like P(o-tol)₃) (1-5 mol%)

-

Base: Anhydrous K₂CO₃, Cs₂CO₃, or an aqueous solution (e.g., 2M K₂CO₃)

-

Solvent: Anhydrous toluene, dioxane, or a biphasic mixture (e.g., Toluene/Water)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base.

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask or similar reaction vessel, equipped with a condenser and magnetic stirrer. Purge the entire system thoroughly with an inert gas (Argon or Nitrogen). This is critical as palladium catalysts are sensitive to oxygen.

-

Reagent Addition: To the flask, add this compound, the donor comonomer, the palladium catalyst, the ligand (if separate), the base, and the phase-transfer catalyst (if needed).

-

Solvent Addition: Add the degassed solvent(s) via cannula or syringe. The mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the reaction mixture to reflux (typically 90-120 °C) and maintain for 24-72 hours. The progress of the polymerization can be monitored by observing the increase in viscosity or by taking small aliquots for analysis (e.g., GPC).

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.

-

Filter the crude polymer and wash it extensively with solvents (e.g., methanol, acetone, hexane) to remove residual catalyst and oligomers.

-

A Soxhlet extraction is often performed for high-purity materials, sequentially washing with acetone, hexane, and finally extracting the polymer with a good solvent like chloroform or chlorobenzene.

-

Reprecipitate the purified polymer from the extraction solvent into methanol.

-

-

Drying: Dry the final polymer product under high vacuum to remove all residual solvents.

Part 4: Applications in Organic Optoelectronics

The unique electronic properties imparted by the FBT unit make it a highly sought-after component in a variety of organic electronic devices.[1][7]

Organic Photovoltaics (OPVs)

In OPVs, this monomer is used to construct donor-acceptor copolymers that serve as the active layer for light absorption and charge generation. The fluorination strategy has proven remarkably successful in pushing power conversion efficiencies (PCE) to higher levels.

-

High Open-Circuit Voltage (Voc): As previously discussed, the lowered HOMO energy level of FBT-containing polymers results in a larger energy difference relative to the acceptor material (often a fullerene derivative or non-fullerene acceptor), leading to exceptionally high Voc values.

-

Device Performance Example: A polymer known as F-PCPDTBT, derived from a fluorinated benzothiadiazole unit, demonstrated significant performance in a bulk heterojunction solar cell with PC₇₀BM as the acceptor.

| Parameter | Value |

| Short-Circuit Current (Jsc) | 14.1 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.74 V |

| Fill Factor (FF) | 0.58 |

| Power Conversion Efficiency (PCE) | 6.2% |

OLEDs and OFETs

-

OLEDs: In OLEDs, FBT derivatives can be used to create emissive materials or host materials. Their tunable energy levels allow for the precise engineering of emission colors and the enhancement of charge injection and transport, leading to brighter and more efficient displays.[1][17]

-

OFETs: For OFETs, the enhanced intermolecular packing and crystallinity promoted by fluorination are paramount.[4][5] A more ordered solid-state structure allows charge carriers (holes or electrons) to move more easily through the material, resulting in higher charge carrier mobility and better transistor performance.[13]

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a testament to the power of strategic fluorination in materials design. Its ability to systematically tune the electronic energy levels and solid-state morphology of conjugated polymers has made it an invaluable tool for scientists pushing the boundaries of organic electronics.[4][18] As the demand for more efficient and stable solar cells, displays, and sensors continues to grow, the importance of intelligently designed building blocks like this one will only increase. Future research will likely focus on incorporating FBT units into more complex, multi-component polymer systems and non-fullerene acceptors to further enhance device performance and operational stability.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6HBr2FN2S | CID 67515326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1347736-74-6: K0443 | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 1347736-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 1347736-74-6|this compound|BLD Pharm [bldpharm.com]

- 12. 5-fluoro-4,7-dibromo-[2,1,3]benzothiadiazole(1347736-74-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, detailing its molecular structure, validated synthesis protocols, and critical applications in advanced materials and medicinal science.

Executive Summary: A Versatile Fluorinated Building Block

This compound is a halogenated heterocyclic compound that has emerged as a crucial building block in the field of organic electronics.[1][2] The 2,1,3-benzothiadiazole (BTD) core is inherently electron-deficient, a property that is significantly enhanced by the addition of an electronegative fluorine atom. This unique electronic profile makes it an excellent acceptor unit for creating low band-gap polymers.[3] The two bromine atoms at the 4 and 7 positions provide reactive sites for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the systematic construction of complex conjugated polymers and small molecules.[4][5] These resultant materials are extensively used in high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][6]

Molecular Architecture and Physicochemical Profile

The specific arrangement of atoms in this compound dictates its chemical behavior and physical properties.

Structural Representation

The molecule consists of a bicyclic system where a benzene ring is fused to a thiadiazole ring. The fluorine substituent is located on the benzene ring between the two bromine atoms.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of the compound, which are critical for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1347736-74-6 | [6][7][8] |

| Molecular Formula | C₆HBr₂FN₂S | [1][2][6][7][9] |

| Molecular Weight | 311.96 g/mol | [6][7][9] |

| Appearance | White to orange to green powder or crystal | [7] |

| Melting Point | 158-163 °C | [6] |

| Purity | Typically ≥98% (GC) or ≥99% (HPLC) | [6][7] |

| SMILES | C1=C(C2=NSN=C2C(=C1F)Br)Br | [9] |

| InChI Key | KVZDYOVYIHJETJ-UHFFFAOYSA-N | [6][9] |

Synthesis and Purification: A Self-Validating Workflow

A reliable and reproducible synthesis is fundamental to obtaining high-quality material for research and development. The protocol described below is based on the bromination of a benzothiadiazole precursor using N-Bromosuccinimide (NBS), an effective and often safer alternative to liquid bromine.[5]

Synthetic and Purification Pathway

The overall process involves a one-pot synthesis followed by a multi-step purification to achieve high purity suitable for electronic device fabrication.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This procedure integrates causality explanations for key steps and includes in-process validation checks.

Materials:

-

4-Fluoro-2,1,3-benzothiadiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM) and Hexane (for chromatography)

-

Ethanol (for recrystallization)

-

Deionized Water, Ice

-

Sodium Bicarbonate (saturated solution)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, carefully add concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.

-

Causality: Sulfuric acid acts as both the solvent and a strong activating agent, protonating the benzothiadiazole ring to make it more susceptible to electrophilic attack. The low temperature is crucial to control the reaction rate and prevent unwanted side reactions.

-

-

Substrate Addition: Slowly add 4-Fluoro-2,1,3-benzothiadiazole to the cold, stirring sulfuric acid. Stir until fully dissolved.

-

Brominating Agent Addition: Add NBS portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Causality: NBS is the electrophilic bromine source. A slow, portion-wise addition is a critical safety measure to manage the exothermic heat of reaction. Using a slight excess (2.2 eq) drives the reaction to completion for the desired dibrominated product.

-

-

Reaction Progression: After complete addition of NBS, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

In-Process Validation (TLC): Monitor the reaction's progress by taking a small aliquot, quenching it in ice water, extracting with DCM, and running a Thin-Layer Chromatography (TLC) plate (e.g., 4:1 Hexane:DCM). The reaction is complete upon the disappearance of the starting material spot.

-

Trustworthiness: This self-validating step prevents premature work-up of an incomplete reaction, saving time and resources.

-

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A yellow-orange precipitate will form.

-

Causality: The highly polar reaction medium (sulfuric acid) is diluted with water, causing the non-polar organic product to precipitate out of the solution.

-

-

Neutralization and Filtration: Collect the solid by vacuum filtration. Wash the solid extensively with deionized water until the filtrate is neutral (test with pH paper). Follow with a wash using a saturated sodium bicarbonate solution, and finally with more deionized water. Dry the crude product under vacuum.

-

Purification (Chromatography): Purify the crude solid via flash column chromatography on silica gel, using a hexane/DCM gradient as the eluent.

-

Final Purification (Recrystallization): For the highest purity required for electronic applications, recrystallize the collected fractions from hot ethanol or an ethanol/hexane mixture. Slow cooling will yield pale yellow, needle-like crystals.

-

Trustworthiness: The formation of sharp, well-defined crystals is a physical indicator of high purity, which should be confirmed analytically.

-

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step.

-

¹H NMR Spectroscopy: The spectrum in CDCl₃ is expected to show a single, sharp singlet in the aromatic region (typically around 7.5-8.0 ppm), corresponding to the single proton on the benzene ring.

-

¹⁹F NMR Spectroscopy: A single resonance is expected, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with three major peaks (M, M+2, M+4) in an approximate 1:2:1 ratio, confirming the molecular weight of ~312 g/mol .[9]

-

High-Performance Liquid Chromatography (HPLC): An HPLC analysis should show a single major peak, indicating a purity of >99%.[6]

Core Applications and Significance

The utility of this compound stems directly from its electronic properties.

Organic Electronics

This molecule is a cornerstone for synthesizing donor-acceptor (D-A) conjugated polymers.[2] In this architecture, the electron-deficient, fluorinated BTD unit serves as the 'acceptor'.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,7-二溴-5-氟-2,1,3-苯并噻二唑 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1347736-74-6|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | C6HBr2FN2S | CID 67515326 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: A Core Building Block for Advanced Organic Electronics

Introduction: The Significance of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole in Materials Science

This compound is a key heterocyclic building block in the synthesis of high-performance conjugated polymers for organic electronics.[1][2] Its electron-deficient benzothiadiazole core, functionalized with bromine atoms and a fluorine substituent, allows for the precise tuning of the electronic and photophysical properties of resulting polymers. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the facile construction of donor-acceptor polymer backbones.[3] The introduction of a fluorine atom is a critical design element, as it can lower the polymer's highest occupied molecular orbital (HOMO) energy level, leading to higher open-circuit voltages in organic photovoltaic devices. This guide provides an in-depth overview of the essential spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₆HBr₂FN₂S | [1] |

| Molecular Weight | 311.96 g/mol | [1] |

| CAS Number | 1347736-74-6 | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 158-163 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework. Six distinct carbon signals are expected, corresponding to the six carbon atoms in the benzothiadiazole ring. The chemical shifts will be influenced by the attached substituents (Br, F) and their position on the aromatic ring. Carbons directly bonded to the electronegative bromine and fluorine atoms will exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[4] For a polymer incorporating the this compound unit, a ¹⁹F NMR chemical shift has been reported at -108.34 ppm (in CDCl₃).[5] This provides a strong indication of the expected chemical shift for the monomer, although slight variations may occur due to the different chemical environment in the polymer versus the isolated molecule.

The following is a general protocol for acquiring high-quality NMR spectra of this compound. The causality behind these choices is to ensure adequate signal-to-noise, resolution, and accurate chemical shift referencing.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, TCE-d₂).[6] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum using an appropriate fluorine standard.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (311.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

While a detailed fragmentation study is not available in the cited literature, common fragmentation pathways for aromatic halides involve the loss of halogen atoms. Therefore, fragment ions corresponding to the loss of one or both bromine atoms are anticipated.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Generate ions in the gas phase.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Visible and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of this compound. The benzothiadiazole core is known to be a strong chromophore and fluorophore.[7]

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., chloroform, THF) is expected to exhibit characteristic absorption bands in the UV and visible regions. These bands arise from π-π* and n-π* electronic transitions within the conjugated system. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity.

Fluorescence Spectroscopy

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter for applications in optoelectronic devices. The photophysical properties of benzothiadiazole derivatives are often characterized by intramolecular charge transfer (ICT) from a donor to the acceptor benzothiadiazole unit, which can be studied by examining the solvatochromic shifts in absorption and emission spectra in solvents of varying polarity.[8]

-

Solution Preparation: Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent (e.g., chloroform, THF, toluene) of known concentrations.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use a solvent blank for baseline correction.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength from the absorption spectrum.

-

Record the emission spectrum by scanning the emission monochromator.

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data and characterization methods for this compound. A thorough understanding of its NMR, mass spectrometry, and photophysical properties is essential for its effective utilization in the rational design and synthesis of novel organic electronic materials. The provided protocols and interpretations serve as a valuable resource for researchers and professionals in the field, enabling confident structural verification and a deeper understanding of the structure-property relationships that govern the performance of advanced functional materials.

References

An In-depth Technical Guide to the Solubility of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole in Organic Solvents

Introduction: The Critical Role of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole in Modern Material Science

This compound is a key building block in the synthesis of advanced organic electronic materials.[1] Its unique electron-withdrawing properties, stemming from the fluorine and bromine substituents on the benzothiadiazole core, make it an invaluable monomer for creating conjugated polymers and small molecules. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The fluorination of the benzothiadiazole unit is a strategic chemical modification that helps to fine-tune the frontier molecular orbitals of the resulting polymers, often leading to improved device performance.[2][3]

The successful synthesis, purification, and processing of polymers derived from this monomer are fundamentally dependent on its solubility characteristics. A thorough understanding of its solubility in various organic solvents is, therefore, not merely academic but a critical prerequisite for the rational design of experimental protocols and the scale-up of material production. This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and practical, field-proven methodologies.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆HBr₂FN₂S | [4][5] |

| Molecular Weight | 311.96 g/mol | [4] |

| Appearance | White to orange to green powder/crystal | [5] |

| Melting Point | 158-163 °C | |

| Structure | PubChem CID: 67515326[4] |

The presence of two bromine atoms and a fluorine atom on the aromatic core significantly influences the molecule's polarity and intermolecular interactions, which are key determinants of its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamics of the dissolution process. This involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For a solid to dissolve, the Gibbs free energy change (ΔG) of the process must be negative. This is influenced by both the enthalpy of solution (ΔH), related to the energy of intermolecular forces, and the entropy of solution (ΔS), which is generally positive.

The molecular structure of this compound suggests a moderate to low polarity. While the nitrogen and sulfur heteroatoms and the fluorine substituent introduce some polarity, the overall molecule is dominated by the larger, less polar aromatic system and the bulky bromine atoms. Therefore, it is expected to be more soluble in organic solvents of low to moderate polarity and poorly soluble in highly polar solvents like water. The fluorination can also impact intermolecular packing and crystallinity, which in turn affects solubility.[2][3][6]

Qualitative Solubility Profile

| Solvent | Type | Predicted Solubility | Rationale & Context of Use |

| Toluene | Aromatic | Soluble | Commonly used as a solvent for Stille and Suzuki coupling reactions involving benzothiadiazole derivatives.[7] |

| o-Dichlorobenzene (ODCB) | Chlorinated Aromatic | Soluble | A high-boiling solvent used in polymerization reactions to improve molecular weights of resulting polymers.[8] |

| Chloroform (CHCl₃) | Chlorinated | Soluble | Frequently used as a solvent for reactions and for NMR characterization of similar compounds. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Often used for extraction and purification via column chromatography. |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | A common polar aprotic solvent in organic synthesis that can facilitate Suzuki couplings. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble | Used as a solvent in Stille coupling reactions.[7] |

| Hexane | Aliphatic | Sparingly Soluble to Insoluble | Used as a non-polar eluent in column chromatography, indicating low solubility. |

| Ethyl Acetate | Ester | Sparingly to Moderately Soluble | Used as a more polar co-eluent with hexane for column chromatography. |

| Methanol/Ethanol | Alcohol | Insoluble | Polar protic solvents are unlikely to dissolve this largely non-polar molecule. |

| Water | Aqueous | Insoluble | The hydrophobic nature of the molecule precludes solubility in water. |

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the solubility of this compound in a range of organic solvents. This protocol is designed to provide both qualitative and semi-quantitative data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of pre-weighed glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid. This step is critical to ensure that no solid particles are carried over into the analysis stage.

-

-

Sample Analysis (using UV-Vis Spectroscopy as an example):

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the compound.

-

Calculate the concentration of the saturated solution using a pre-established calibration curve (Beer-Lambert Law).

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L.

-

It is good practice to repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Implications for Research and Development

A clear understanding of the solubility of this compound has direct and significant implications for its application in materials science:

-

Reaction Condition Optimization: The choice of solvent is paramount for successful polymerization reactions such as Suzuki or Stille couplings. The reactants must remain in solution for the reaction to proceed efficiently. Poor solubility can lead to low yields and incomplete reactions. Solvents like toluene and DMF are often chosen for these types of cross-coupling reactions.

-

Purification Strategy: The differential solubility of the compound in various solvents is exploited during purification. For instance, its solubility in dichloromethane allows for its separation from less soluble impurities, while its lower solubility in hexane enables its purification via column chromatography.

-

Polymer Processing and Thin-Film Formation: For applications in OLEDs and OPVs, the resulting polymers must be soluble in organic solvents to be processed into thin films via techniques like spin-coating or inkjet printing. The solubility of the monomer provides an initial indication of the potential solubility of the derived polymer, although the polymer's final solubility will also depend on its molecular weight and the nature of the co-monomers. The introduction of side chains on the polymer backbone is a common strategy to enhance solubility.[6][9][10]

Logical Framework for Solvent Selection

Caption: Decision tree for solvent selection based on application.

Conclusion

This compound is a molecule of significant interest in the field of organic electronics. Its solubility is a pivotal parameter that dictates its utility in synthesis, purification, and device fabrication. Based on its molecular structure and available literature, it is predicted to be soluble in common non-polar and moderately polar aprotic organic solvents such as toluene, chloroform, and dichloromethane, with limited solubility in polar and aliphatic solvents. This guide has provided a theoretical framework for understanding its solubility, a qualitative profile based on empirical evidence, and a robust experimental protocol for its quantitative determination. By leveraging this knowledge, researchers can streamline their experimental design, optimize reaction and purification conditions, and ultimately accelerate the development of next-generation organic electronic materials.

References

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6HBr2FN2S | CID 67515326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mit.edu [web.mit.edu]

Foreword: The Strategic Imperative of Fluorination in Advanced Organic Electronics

An In-depth Technical Guide to the Electronic Properties of Fluorinated Benzothiadiazoles

The 2,1,3-benzothiadiazole (BTD) heterocycle stands as a cornerstone in the architecture of modern organic electronic materials.[1][2][3] Its inherently electron-deficient nature makes it a premier building block for creating donor-acceptor (D-A) systems that are fundamental to the function of organic solar cells (OSCs), field-effect transistors (OFETs), and light-emitting diodes (OLEDs).[1][2][3] However, the relentless pursuit of higher efficiency and stability in these devices necessitates a finer control over the material's core electronic characteristics. This guide delves into the strategic implementation of fluorine chemistry—a transformative tool for rationally designing the next generation of high-performance organic semiconductors.

Fluorination is not merely an incremental adjustment; it is a powerful method for fundamentally manipulating the molecular orbital energy levels, intermolecular packing, and charge transport properties of BTD-based materials.[4][5][6][7] By leveraging the extreme electronegativity of fluorine, we can precisely tune the electronic landscape of these molecules to enhance device performance, often leading to breakthrough efficiencies.[4][6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, fundamental electronic properties, characterization, and application of fluorinated benzothiadiazoles, grounded in both theoretical principles and field-proven experimental insights.

Synthetic Pathways to Fluorinated Benzothiadiazole Cores

The creation of high-purity fluorinated BTD derivatives is the essential first step in harnessing their electronic potential. The most prevalent strategies involve the functionalization of a pre-synthesized fluorinated BTD core, typically through palladium-catalyzed cross-coupling reactions.

Causality in Synthesis: The Role of Precursors and Coupling Reactions

The synthesis of D-A copolymers and small molecules often begins with a halogenated BTD core. Intermediates like 5,6-difluoro-4,7-diiodobenzo[c][2][4][9]thiadiazole are critical starting materials, providing reactive sites for coupling reactions.[10] The choice of coupling reaction (e.g., Suzuki or Stille) is dictated by the nature of the donor unit to be attached and the desired final polymer structure. These reactions allow for the precise construction of complex π-conjugated systems.[9][11]

The diagram below illustrates a generalized synthetic route for a D-A copolymer using a Suzuki coupling reaction, a common and versatile method.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Self-Validating Protocol: Representative Synthesis of a D-A Copolymer

The following protocol outlines a typical Suzuki coupling polymerization. The success of the reaction is validated by the increasing viscosity of the solution and confirmed by subsequent characterization (e.g., GPC for molecular weight, NMR for structure).

Protocol 1: Suzuki Polymerization

-

Inert Atmosphere: To a flame-dried Schlenk flask, add equimolar amounts of the fluorinated BTD monomer (e.g., 4,7-dibromo-5,6-difluorobenzothiadiazole) and the donor diboronic ester monomer.

-

Catalyst & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 3-4 equivalents).

-

Solvent: Purge the flask with argon and add a degassed solvent, such as toluene or chlorobenzene.

-

Reaction: Heat the mixture to reflux (e.g., 90-110 °C) under an inert atmosphere for 24-72 hours. The progress is monitored by the increase in solution viscosity.

-

Work-up: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is extracted with a good solvent like chloroform or chlorobenzene.

-

Isolation: Precipitate the purified polymer again in methanol, filter, and dry under vacuum to yield the final product.

The Electronic Core: How Fluorination Governs Properties

The introduction of fluorine atoms onto the BTD core induces profound and predictable changes in the molecule's electronic structure. This is primarily due to the strong inductive (-I) effect of fluorine, the most electronegative element.

Energy Level Engineering: Tuning HOMO and LUMO

A central benefit of fluorination is the ability to systematically lower the energy levels of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][6][7]

-

Mechanism: The electron-withdrawing fluorine atoms stabilize both the HOMO and LUMO levels. This stabilization is generally more pronounced for the HOMO level.[12][13]

-

Consequence for Devices:

-

OSCs: A deeper HOMO level in the donor polymer leads to a higher open-circuit voltage (V_oc), a key factor for increasing the power conversion efficiency (PCE).[2][6][7]

-

OFETs & OLEDs: Precisely tuned energy levels improve charge injection from electrodes and facilitate efficient charge transport and recombination.[14]

-

Caption: Effect of fluorination on BTD frontier orbital energy levels.

Enhancing Intramolecular Charge Transfer (ICT)

In D-A materials, light absorption promotes an electron from the HOMO (primarily on the donor) to the LUMO (primarily on the acceptor). This is known as an intramolecular charge transfer (ICT) transition.[2][4][15]

-

Fluorine's Role: By making the BTD unit a stronger acceptor, fluorination enhances the ICT character of this transition.[4][7]

-

Spectroscopic Signature: This enhanced ICT often results in a red-shift of the material's main absorption peak in its UV-Vis spectrum, allowing it to absorb a broader portion of the solar spectrum—a crucial advantage for solar cells.[4][5][7]

Impact on Molecular Geometry and Packing

Fluorination influences the solid-state morphology, which is critical for charge transport.

-

Planarity: Short intramolecular contacts between the fluorine atoms on the BTD core and sulfur atoms on adjacent thiophene rings can induce a more planar backbone conformation.[1][2]

-

Intermolecular Interactions: The planar structure facilitates stronger π-π stacking between polymer chains. This improved molecular packing and crystallinity creates more efficient pathways for charge carriers to move through the material, leading to higher charge mobility.[4][6][7][8]

Quantitative Data Summary

The table below summarizes typical electronic properties for comparable non-fluorinated and fluorinated BTD-based polymers, demonstrating the trends discussed.

| Polymer System | Fluorination | HOMO (eV) | LUMO (eV) | Optical Bandgap (E_g^opt) (eV) | Reference |

| CDT-BT Copolymers | No | -5.00 | - | 1.37 | [12][13] |

| Mono-Fluoro | -5.05 | - | 1.43 | [12][13] | |

| Di-Fluoro | -5.12 | - | 1.51 | [12][13] | |

| PDTBDT-BT Copolymers | No (0F) | -5.32 | -3.60 | 1.69 | [5] |

| Di-Fluoro (2F) | -5.41 | -3.74 | 1.67 | [5] | |

| Hexa-Fluoro (6F) | -5.50 | -3.82 | 1.66 | [5] | |

| PBDTFBT vs PBDTBT | Di-Fluoro | - | -3.71 | - | [4][7] |

Experimental Validation and Characterization

A robust characterization workflow is essential to validate the electronic properties of newly synthesized materials and correlate them with device performance.

Caption: Workflow for characterizing fluorinated BTD materials.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[16]

Protocol 2: Cyclic Voltammetry Measurement

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the polymer in a suitable solvent (e.g., dichlorobenzene) or coat a thin film of the material onto the working electrode.

-

Electrolyte: Use a supporting electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile or dichloromethane.[16]

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The Fc/Fc⁺ potential is used as an internal standard.

-

Measurement: Scan the potential to measure the onset of the first oxidation (E_ox^onset) and reduction (E_red^onset) waves of the sample.

-

Calculation: Estimate the energy levels using the following empirical formulas:[5]

-

E_HOMO = -[E_ox^onset - E_(Fc/Fc+)^onset + 4.8] (eV)

-

E_LUMO = -[E_red^onset - E_(Fc/Fc+)^onset + 4.8] (eV)

-

Alternatively, the LUMO can be estimated from the HOMO and the optical bandgap: E_LUMO = E_HOMO + E_g^opt.[5]

-

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

These spectroscopic techniques probe the electronic transitions within the molecule.

-

UV-Vis Spectroscopy: Measures the absorption of light as a function of wavelength. The absorption edge (λ_onset) is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset).[5] The position of the maximum absorption peak (λ_max) provides information about the ICT transition.

-

PL Spectroscopy: Measures the emission of light after excitation. The difference between the absorption and emission peaks (Stokes shift) can give insights into the excited state geometry and relaxation processes.

Applications and Performance in Organic Electronic Devices

The tailored electronic properties of fluorinated BTDs translate directly into enhanced performance across a range of organic electronic devices.

Organic Solar Cells (OSCs)

Fluorinated BTD-based copolymers are among the most successful materials used in OSCs.[4][6][7]

-

High V_oc: The deep HOMO levels achieved through fluorination maximize the potential difference between the donor polymer and the acceptor material, resulting in a higher V_oc.[4][6][7]

-

Efficient Light Harvesting: Enhanced ICT and red-shifted absorption spectra allow the active layer to capture more photons from the sun.[4][7]

-

Improved Charge Transport: Favorable molecular packing boosts charge mobility, leading to higher short-circuit currents (J_sc) and fill factors (FF).[4][5][6]

Caption: Structure of an inverted organic solar cell (OSC).

Organic Field-Effect Transistors (OFETs)

For OFETs, charge carrier mobility is the most critical parameter. The highly planar backbones and ordered packing of fluorinated BTD polymers directly contribute to record-breaking mobilities.[8] One study reported a hole mobility as high as 9.0 cm² V⁻¹ s⁻¹ for a highly planar fluorinated BTD-based polymer, demonstrating their elite performance as semiconductor materials.[8]

Organic Light-Emitting Diodes (OLEDs) and Sensors

In OLEDs, fluorinated BTDs can be used in the emissive layer or as electron-transport materials, where their tunable energy levels allow for the design of devices with high efficiency and specific emission colors.[14][17][18][19] Their strong ICT character also makes them excellent candidates for fluorescent sensors, where binding to an analyte can modulate the charge transfer state and produce a detectable change in fluorescence.[15][20][21]

Device Performance Data

| Application | Material Type | Key Performance Metric | Value Achieved | Reference |

| OSC | FBT-based D-A Copolymer | Power Conversion Efficiency (PCE) | > 11% | [4][7] |

| OFET | Highly Planar FBT-based Polymer | Hole Mobility (μ_h) | 9.0 cm² V⁻¹ s⁻¹ | [8] |

| OLED | BTD-based Emitter (doped) | External Quantum Efficiency (EQE) | 8.1% | [17] |

| Sensor | FBT-based Fluorescent Probe | Detection Limit (for F⁻) | 10⁻⁸ mol/L | [15] |

Conclusion and Future Outlook

The strategic fluorination of the benzothiadiazole core is a cornerstone of modern materials science, providing an unparalleled tool for fine-tuning the electronic properties of organic semiconductors. The inductive effect of fluorine atoms systematically deepens HOMO/LUMO energy levels, enhances intramolecular charge transfer, and promotes the planar, ordered packing required for efficient charge transport. These molecular-level modifications have directly led to significant advancements in the performance of organic solar cells, transistors, and LEDs.

The future of this field lies in exploring more complex fluorination patterns, designing novel donor-acceptor architectures to further optimize energy level alignment and morphology, and leveraging computational chemistry to predict the properties of new materials before their synthesis. As our understanding of the intricate structure-property relationships continues to grow, fluorinated benzothiadiazoles will undoubtedly remain at the forefront of innovation in high-performance organic electronics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly planar fluorinated benzothiadiazole-based conjugated polymer for high-performance organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Fluorinated Benzothiadiazole-Ba...: Ingenta Connect [ingentaconnect.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of fluorination of benzothiadiazole units on the properties of alternating cyclopentadithiophene/benzothiadiazole donor/acceptor polymers | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Ester-substituted thiophene-fused benzothiadiazole as a strong electron acceptor to build D–A red emitters for highly efficient solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

A Guide to the Thermal Stability of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Considerations for Materials Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is a key building block in the synthesis of advanced organic electronic materials and holds potential in medicinal chemistry.[1][2][3] Its thermal stability is a critical parameter that dictates its processability, performance, and shelf-life in various applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, methodologies for its characterization, and the implications of its stability.

Introduction: The Significance of Fluorinated Benzothiadiazoles

The 2,1,3-benzothiadiazole (BT) core is a versatile electron-accepting unit that, when incorporated into conjugated systems, gives rise to materials with valuable optoelectronic properties.[4] The introduction of fluorine atoms onto the BT ring, as in this compound, serves to further enhance its electron-withdrawing nature.[5] This strategic fluorination can lead to polymers with lower Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in organic photovoltaic devices.[6]

In the realm of drug discovery, the benzothiazole scaffold is a recognized pharmacophore present in numerous therapeutic agents.[2][3][7] The stability of such compounds under various conditions is paramount to ensure their efficacy and safety.

This guide will delve into the thermal characteristics of this compound, providing insights into its behavior at elevated temperatures and outlining the experimental protocols to assess its thermal limits.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Source |

| Molecular Formula | C₆HBr₂FN₂S | [8][9] |

| Molecular Weight | 311.96 g/mol | [8][9] |

| Appearance | White to Orange to Green powder to crystal | [10] |

| Melting Point | 158-163 °C | [6] |

| Purity | >98.0% (GC) | [10] |

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of a compound is typically evaluated using a combination of thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material. For this compound, TGA would reveal the temperature at which the molecule begins to degrade.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Place the pan in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

-

Thermal Program:

-

Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can confirm the melting point and identify any other phase changes or exothermic decomposition events.

The reported melting point of this compound is in the range of 158-163 °C.[6] A related fluorinated compound, DTF2BT, exhibits a melting point of 213.6 °C.[13][14]

-

Sample Preparation:

-

Weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An empty sealed pan is used as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

-

Thermal Program:

-

A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.

-

Equilibrate at a low temperature (e.g., 25 °C).

-

Heat at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 200 °C).

-

Cool at the same rate back to the starting temperature.

-

Heat again at the same rate. The second heating scan is typically used for analysis.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined from the peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHm) can be calculated from the area of the melting peak.

-

Implications of Thermal Stability

The thermal stability of this compound has significant implications for its practical use:

-

For Organic Electronics: High thermal stability is crucial for the fabrication of organic electronic devices, which often involves processing steps at elevated temperatures, such as annealing. A stable monomer ensures that the resulting polymer has a well-defined structure and reproducible properties.